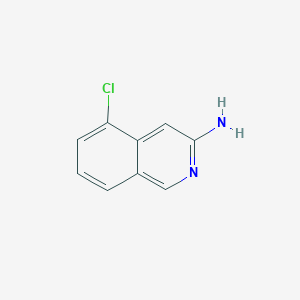

5-Chloroisoquinolin-3-amine

Description

Significance of the Isoquinoline Scaffold in Contemporary Chemical Research

The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in modern chemical and pharmaceutical research. google.com This structural motif is not only prevalent in a vast array of naturally occurring alkaloids but has also proven to be an invaluable template for the design of synthetic molecules with a wide spectrum of biological activities. google.comannualreviews.orgmdpi.com The first isoquinoline alkaloid to be isolated, morphine, immediately established the therapeutic potential of this class of compounds in the early 19th century. annualreviews.org

Since then, research has unveiled a plethora of isoquinoline derivatives possessing significant pharmacological properties. These include antitumor, antimicrobial, anti-inflammatory, antiviral, and antihypertensive activities. annualreviews.orgnih.govfishersci.it The versatility of the isoquinoline core allows it to be decorated with various functional groups, enabling chemists to fine-tune its steric and electronic properties to achieve desired biological effects. google.comnih.gov This has led to the development of numerous clinical drugs and candidates for a range of diseases, from cancer and infections to cardiovascular and neurological disorders. nih.govfishersci.it Consequently, the synthesis and functionalization of isoquinoline skeletons remain an active and compelling area of study for organic and medicinal chemists worldwide. google.comresearchgate.net

Overview of Halo-Substituted Isoquinolines in Organic Synthesis

Within the diverse family of isoquinoline derivatives, halo-substituted isoquinolines represent a particularly important subclass for organic synthesis. The introduction of a halogen atom, such as chlorine, onto the isoquinoline core significantly modulates the molecule's reactivity and physical properties. Halogen substitutions can enhance the reactivity of the scaffold in nucleophilic substitution reactions, making these compounds versatile intermediates for further chemical modification.

For instance, a chlorine atom can serve as a leaving group or a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of substituents. ontosight.ai The position of the halogen is crucial; a chlorine atom at the 5-position, as in the title compound, has been noted to enhance lipophilicity and membrane permeability, which are desirable properties for drug candidates. ontosight.ai

The synthesis of halo-substituted isoquinolines can be achieved through various methods. These often involve the cyclization of appropriately substituted precursors or the direct halogenation of the isoquinoline ring system. 001chemical.com For example, 3-haloisoquinoline derivatives can be prepared via diazotization of the corresponding aminoisoquinoline in the presence of halide sources. 001chemical.com These halogenated isoquinolines are not typically the final target but rather key building blocks for constructing more complex and functionally diverse molecules. ontosight.ai001chemical.com

Research Trajectory and Future Perspectives for 5-Chloroisoquinolin-3-amine and its Derivatives

The research trajectory for this compound (CAS Number: 1221974-27-1) and its derivatives is strongly pointed towards the field of medicinal chemistry, with a particular focus on the development of protein kinase inhibitors. mdpi.comontosight.ai Protein kinases are crucial enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders like Parkinson's disease. google.commdpi.com

The 3-aminoisoquinoline core is recognized for its ability to form key hydrogen bonds with the hinge region of kinase active sites, a critical interaction for potent inhibition. mdpi.com The chlorine at the 5-position can be exploited to enhance binding affinity, selectivity, and drug-like properties. ontosight.ai

Recent research has demonstrated the successful application of this scaffold in creating potent kinase inhibitors. For example, derivatives of 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine have been synthesized and evaluated as inhibitors of Monopolar Spindle 1 (MPS1) kinase, a target in cancer therapy. mdpi.com In a representative synthesis, a 3-chloroisoquinoline derivative undergoes a Buchwald-Hartwig amination to install the key amino group, which is then further functionalized. mdpi.comresearchgate.net

Similarly, a patent for Leucine-rich repeat kinase 2 (LRRK2) inhibitors, a target for Parkinson's disease, describes the synthesis of N-(6-bromo-5-chloroisoquinolin-3-yl) amides, highlighting the utility of the 5-chloro-3-aminoisoquinoline core as a starting point for complex drug molecules. google.com

The future for this compound and its analogues appears bright. It will likely continue to serve as a valuable building block for creating libraries of kinase inhibitors. The ongoing exploration of its structure-activity relationships will guide the design of next-generation therapeutics with improved potency and selectivity for a wide range of diseases.

Data Tables

Table 1: Investigated Kinase Targets for Chloro-Isoquinoline Amine Derivatives

| Kinase Target | Associated Disease Area | Rationale for Inhibition | Reference |

| Monopolar Spindle 1 (MPS1) | Cancer (e.g., Triple-Negative Breast Cancer) | MPS1 is a key regulator of the spindle assembly checkpoint; its inhibition can lead to mitotic catastrophe in cancer cells. | mdpi.com |

| Leucine-rich repeat kinase 2 (LRRK2) | Parkinson's Disease, Neuroinflammation | Mutations in LRRK2 are linked to an increased risk of Parkinson's disease; inhibitors may block aberrant signaling. | google.com |

| Casein Kinase I | General Cellular Processes | Broad-spectrum kinase involved in various signaling pathways. | annualreviews.org |

Table 2: Example of a Derivative Based on the 5-Substituted-3-Aminoisoquinoline Scaffold

| Compound Name | Target Kinase | Biological Activity (IC₅₀) | Reference |

| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | p70S6K (S6K2) | 444 nM | researchgate.net |

Propriétés

IUPAC Name |

5-chloroisoquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-3-1-2-6-5-12-9(11)4-7(6)8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCXWZQONZVZJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the recommended storage conditions for 5-Chloroisoquinolin-3-amine to ensure chemical stability?

- Methodological Answer: Store the compound in a dark place under an inert atmosphere (e.g., nitrogen or argon) at 2–8°C. Use airtight containers to prevent moisture absorption or oxidation. Avoid exposure to light, heat, or incompatible materials, as these factors may degrade the compound. Regularly monitor storage conditions using calibrated thermometers and gas sensors .

Q. How can researchers safely handle this compound in laboratory settings?

- Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks (H335 hazard). For skin contact, rinse immediately with water for 15 minutes. In case of eye exposure, use an eyewash station and seek medical attention if irritation persists (H319 hazard). Avoid generating dust or aerosols during weighing .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer: A two-step approach is typical:

Chlorination: React isoquinoline with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under reflux to introduce chlorine at the 5-position.

Amination: Perform nucleophilic substitution using ammonia or an amine source (e.g., NH₃ in ethanol) under controlled pH (7–9) and temperature (60–80°C).

Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel and a dichloromethane/methanol gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer: Conduct systematic toxicity assays to address data gaps:

- Acute Toxicity: Perform OECD Guideline 423 tests on rodent models.

- Mutagenicity: Use Ames tests (bacterial reverse mutation assay) to assess genotoxicity.

- Ecotoxicology: Evaluate biodegradability (OECD 301B) and bioaccumulation potential (logP measurements).

Cross-validate findings with structurally similar compounds (e.g., 5-Chloroquinolin-8-amine) to infer trends .

Q. What strategies optimize the solubility of this compound for in vitro biological assays?

- Methodological Answer:

- Solvent Selection: Prepare stock solutions in DMSO (≤10% final concentration) due to the compound’s hydrophobicity. For aqueous compatibility, use co-solvents like PEG-400 or cyclodextrin-based carriers.

- Sonication: Briefly sonicate (30–60 seconds at 37°C) to disperse aggregates.

- Stability Testing: Use LC-MS to confirm integrity after solubilization. Avoid freeze-thaw cycles; store aliquots at -80°C for long-term use .

Q. How do structural modifications at the 3-amine position influence the biological activity of 5-Chloroisoquinolin derivatives?

- Methodological Answer: Design analogs with substituents (e.g., alkyl groups, fluorophores) and compare activities:

- Enzyme Inhibition: Test against kinases (e.g., JAK2) using fluorescence polarization assays.

- Antimicrobial Activity: Screen against Gram-positive bacteria (e.g., S. aureus) via microdilution (CLSI guidelines).

- SAR Analysis: Correlate logP, polar surface area, and IC₅₀ values to identify pharmacophores. For example, bulkier substituents may enhance target selectivity but reduce solubility .

Q. What analytical techniques are critical for characterizing this compound purity and identity?

- Methodological Answer:

- HPLC-MS: Use a C18 column (acetonitrile/0.1% formic acid gradient) to assess purity (>98%) and detect impurities.

- NMR (¹H/¹³C): Confirm substitution patterns (e.g., chlorine at C5: δ ~145 ppm in ¹³C NMR).

- Elemental Analysis: Validate molecular formula (C₉H₇ClN₂) with ≤0.3% deviation.

- XRPD: For crystalline batches, analyze polymorphism to ensure batch-to-batch consistency .

Key Considerations for Experimental Design

- Toxicity Data Gaps: Prioritize in vitro assays (e.g., mitochondrial toxicity via MTT) before in vivo studies.

- Reaction Scalability: Optimize catalytic systems (e.g., Pd/C for hydrogenation) to enhance yield in gram-scale syntheses.

- Data Reproducibility: Document solvent lot numbers and humidity levels, as hygroscopic solvents may alter reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.